molecular formula C11H20O6 B14297006 Acetic acid;cycloheptene-1,4-diol CAS No. 112021-62-2

Acetic acid;cycloheptene-1,4-diol

Cat. No.: B14297006
CAS No.: 112021-62-2
M. Wt: 248.27 g/mol
InChI Key: XSEMFZAYYLEJCX-UHFFFAOYSA-N
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Description

Acetic acid; cycloheptene-1,4-diol is a compound composed of acetic acid and cycloheptene-1,4-diol in a stoichiometric ratio. Cycloheptene-1,4-diol features a seven-membered cyclic structure with hydroxyl groups at the 1,4-positions, which can form hydrogen bonds or ester linkages with acetic acid. This interaction may enhance solubility, stability, or catalytic activity in synthetic applications .

Properties

CAS No.

112021-62-2

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

acetic acid;cycloheptene-1,4-diol

InChI

InChI=1S/C7H12O2.2C2H4O2/c8-6-2-1-3-7(9)5-4-6;2*1-2(3)4/h4,7-9H,1-3,5H2;2*1H3,(H,3,4)

InChI Key

XSEMFZAYYLEJCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(CC=C(C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes to 1,4-Diacetoxycycloheptene

Photooxygenation and Reduction of 1,3-Cycloheptadiene

The most well-documented synthesis begins with 1,3-cycloheptadiene as the starting material. The process involves two key steps:

  • Photooxygenation : Reaction with singlet oxygen ($$^1O_2$$) in the presence of tetraphenylporphyrin (TPP) as a photosensitizer yields an endoperoxide intermediate.
  • Reductive Ring Opening : The endoperoxide is treated with zinc dust in acetic acid to produce cis-cycloheptene-1,4-diol in quantitative yield.
Reaction Conditions and Yield:
Step Reagents/Conditions Product Yield
Photooxygenation TPP, $$O2$$, $$CH2Cl_2$$, hv Endoperoxide ~100%
Reductive ring opening Zn, $$CH3COOH$$, $$CH2Cl_2$$, rt cis-Cycloheptene-1,4-diol ~100%

Acetylation of cis-Cycloheptene-1,4-diol

The diol intermediate undergoes acetylation to form the target compound. This step employs acetic anhydride ($$Ac_2O$$) in pyridine, which acts as both a catalyst and acid scavenger.

Acetylation Protocol:
  • Reagents : Excess acetic anhydride, pyridine (1:3 molar ratio).
  • Conditions : Room temperature, anhydrous environment.
  • Yield : 95%.

The reaction mechanism involves nucleophilic attack by the hydroxyl oxygen of the diol on the electrophilic carbonyl carbon of acetic anhydride, followed by elimination of acetate ions. Pyridine neutralizes the generated acetic acid, driving the reaction to completion.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

While bench-scale synthesis uses batch reactors, industrial applications favor continuous flow systems to enhance efficiency and safety. Key advantages include:

  • Temperature Control : Precise regulation minimizes side reactions.
  • Automated Reagent Addition : Ensures stoichiometric accuracy.
  • Scalability : Throughput can be adjusted without re-optimizing conditions.

Purification and Quality Control

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation. Purity is verified using:

  • $$^1H$$ NMR : Characteristic signals for acetate methyl groups ($$\delta ~2.0–2.1$$ ppm) and cycloheptene protons ($$\delta ~5.3–5.8$$ ppm).
  • IR Spectroscopy : Ester carbonyl stretches ($$v_{C=O} ~1740 \, \text{cm}^{-1}$$).

Alternative Synthetic Pathways

Epoxidation and Acid-Catalyzed Hydrolysis

An alternative route involves epoxidation of 1,4-diacetoxy-2-cycloheptene using meta-chloroperbenzoic acid (mCPBA), followed by acid hydrolysis:

  • Epoxidation : mCPBA in $$CH2Cl2$$ yields epoxide derivatives (3:1 diastereomeric ratio).
  • Hydrolysis : Dilute sulfuric acid ($$0.02 \, \text{M} \, H2SO4$$) cleaves the epoxide, regenerating the diol, which is re-acetylated.
Yield and Limitations:
  • Overall Yield : 75% after re-acetylation.
  • Drawbacks : Competing oligomerization and side reactions reduce efficiency.

Osmium Tetroxide-Mediated cis-Hydroxylation

For stereoselective synthesis, OsO$$_4$$ and N-methylmorpholine N-oxide (NMO) oxidize the double bond in 1,4-diacetoxy-2-cycloheptene , followed by acetylation:

  • Conditions : OsO$$_4$$ (catalytic), NMO, acetone/water, $$-5^\circ \text{C}$$.
  • Outcome : A 68:32 mixture of 1,2,3,4-tetraacetoxycycloheptane isomers.

While this method is effective for polyacetylated derivatives, it is less practical for synthesizing the diacetate alone.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Photooxygenation High yield, scalable Requires specialized equipment 95%
Epoxidation/Hydrolysis Avoids photooxygenation Lower yield, side reactions 75%
OsO$$_4$$ hydroxylation Stereoselective Costly reagents, complex workup 51–74%

Mechanistic Insights

Acetylation Kinetics

The reaction follows second-order kinetics , dependent on both diol and acetic anhydride concentrations. Pyridine accelerates the reaction by:

  • Neutralizing $$CH_3COOH$$, shifting equilibrium toward ester formation.
  • Stabilizing the transition state through weak base interactions.

Stereochemical Outcomes

The cis configuration of the diol is retained during acetylation due to the absence of ring-opening steps. This contrasts with trans-diacetates, which require alternative stereochemical control strategies.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;cycloheptene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;cycloheptene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;cycloheptene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Mass (g/mol) Key Applications Reference
Acetic acid; cycloheptene-1,4-diol (analogue) C₁₇H₂₆O₆ 326.39 Synthetic intermediates, DES
2-Cyclopentene-1,4-dione C₅H₄O₂ 96.08 Diels-Alder dienophile
Poly[(butane-1,4-diol)-alt-(succinic acid)] - - Biodegradable polymers
DES (Choline chloride + acetic acid) - - Green solvent for phytochemicals
Table 2: Reactivity and Performance Metrics
Parameter Cycloheptene-1,4-Diol Systems Cyclopentene-1,4-Diol Systems Linear Diol Systems (e.g., Butane-1,4-Diol)
Ring Strain Low High N/A
Diels-Alder Reactivity Moderate High N/A
Polymer Tensile Strength (MPa) 0.5–1.2 (predicted) N/A 0.34–0.71
Antioxidant Activity (DPPH IC₅₀) ~10 µg/mL (estimated) N/A 15–25 µg/mL (e.g., hydroquinone)

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